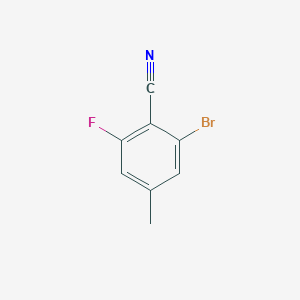

2-Bromo-6-fluoro-4-methylbenzonitrile

Description

Contextualization within Halogenated Aromatic Nitriles

Halogenated aromatic nitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms (F, Cl, Br, I) and a nitrile (−C≡N) group. whitehouse.gov These compounds are significant in synthetic chemistry, often serving as key building blocks for more complex molecules. The nitrile group can be converted into various other functional groups, such as carboxylic acids, amines, and amides, while the halogen atoms provide sites for a range of chemical transformations. libretexts.orgwikipedia.org

The synthesis of aromatic nitriles can be achieved through several methods, including the cyanation of aryl halides using metal cyanides or other cyano-group sources, often catalyzed by transition metals. nih.gov This versatility makes halogenated aromatic nitriles valuable precursors in the production of pharmaceuticals, agrochemicals, and specialty materials. nih.govnih.gov

Significance of the Specific Functional Group Combination (Bromine, Fluorine, Methyl, Nitrile) in Chemical Systems

The specific arrangement of bromine, fluorine, methyl, and nitrile functional groups on the benzene ring of 2-Bromo-6-fluoro-4-methylbenzonitrile imparts a unique set of chemical properties and reactivity. Each group plays a distinct role, and their interplay is crucial to the compound's utility as a synthetic intermediate.

Nitrile Group (−C≡N): The nitrile group is strongly electron-withdrawing, which influences the electronic properties of the aromatic ring. wikipedia.org It serves as a versatile chemical handle that can undergo various transformations. For instance, it can be hydrolyzed to form a carboxylic acid or reduced to produce a primary amine, allowing for the extension of the molecular scaffold. libretexts.orgwikipedia.org

Bromine Atom (−Br): As a halogen, bromine is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. masterorganicchemistry.com More importantly, the carbon-bromine bond provides a reactive site for numerous cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes the bromine atom an essential "handle" for constructing new carbon-carbon bonds, enabling the synthesis of diverse and complex molecular architectures. chemshuttle.comossila.com

Fluorine Atom (−F): Fluorine is the most electronegative element, and its presence can significantly alter a molecule's properties. In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity. chemshuttle.com The fluorine atom in this compound also influences the electronic environment of the ring and can act as a leaving group in nucleophilic aromatic substitution reactions under certain conditions. ossila.com

Methyl Group (−CH₃): The methyl group is an electron-donating group, which can influence the reactivity of the aromatic ring. libretexts.org Its presence also adds steric bulk, which can direct the regioselectivity of reactions and affect the molecule's conformation. In the context of drug design, a methyl group can play a critical role in fitting into the binding pockets of enzymes or receptors, contributing to target selectivity. chemshuttle.com

The combination of these four functional groups on a single benzene ring creates a highly functionalized and versatile building block. The distinct electronic nature and reactivity of each substituent allow for selective chemical modifications at different positions on the molecule, making it a valuable tool for synthetic chemists. chemshuttle.com

Overview of Academic Research Trajectories and Potential Research Directions for the Compound

Research involving this compound primarily focuses on its application as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. chemshuttle.com

In Medicinal Chemistry: The compound serves as a scaffold for the development of novel bioactive molecules. chemshuttle.com The strategic placement of its functional groups allows for the systematic modification and elaboration of the molecular structure to create libraries of compounds for drug discovery programs. Researchers utilize it as an intermediate for pharmaceuticals, including potential enzyme inhibitors and receptor modulators. chemshuttle.com The presence of both fluorine and bromine allows for sequential, selective reactions, which is a powerful strategy in the synthesis of active pharmaceutical ingredients (APIs). chemshuttle.comossila.com

In Materials Science: There is potential for this compound to be used in the field of materials science. chemshuttle.com Its structure makes it a candidate as a monomer for the creation of specialized polymers. The incorporation of halogen atoms and a polar nitrile group could lead to polymers with specific electronic, optical, or thermal properties. chemshuttle.com

Potential Future Research: Future research may further explore the synthetic utility of this compound. Given that related benzonitrile (B105546) derivatives are used as intermediates in the synthesis of phthalocyanine (B1677752) dyes, which have applications in photoredox reactions and photodynamic cancer therapy, similar pathways could be investigated for derivatives of this compound. nih.govresearchgate.net The unique electronic properties conferred by the fluorine and bromine atoms could lead to the development of novel functional materials, such as liquid crystals or components for organic electronics. Further investigation into its reactivity in various catalytic systems could uncover new synthetic methodologies and expand its application as a versatile building block.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoro-4-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOQEUIUVFQKKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation of 2 Bromo 6 Fluoro 4 Methylbenzonitrile

De Novo Synthesis Strategies and Pathways

De novo synthesis of 2-Bromo-6-fluoro-4-methylbenzonitrile necessitates a strategic sequence of reactions to construct the molecule from simpler, often commercially available, starting materials. The regiochemical arrangement of the substituents (bromine at C2, fluorine at C6, methyl at C4, and nitrile at C1) dictates the choice of synthetic routes.

Two plausible multi-step synthetic routes for the preparation of this compound are outlined below, based on established organic chemistry principles and reactions of analogous compounds.

Route A: From 4-Fluoro-2-methylaniline

This pathway commences with the diazotization of 4-fluoro-2-methylaniline, followed by a Sandmeyer reaction to introduce the nitrile group, and concludes with a regioselective bromination.

Diazotization and Cyanation (Sandmeyer Reaction): 4-Fluoro-2-methylaniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form the corresponding diazonium salt. This intermediate is then reacted with a cyanide salt, typically copper(I) cyanide, to yield 4-fluoro-2-methylbenzonitrile (B118529). The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl nitriles.

Regioselective Bromination: The resulting 4-fluoro-2-methylbenzonitrile is then subjected to electrophilic aromatic substitution to introduce the bromine atom. The directing effects of the existing substituents guide the incoming electrophile. The fluorine atom is an ortho-, para-director, as is the methyl group. However, the nitrile group is a meta-director and strongly deactivating. The combined directing effects and steric hindrance would favor bromination at the C2 position.

Route B: From 2-Bromo-6-fluorotoluene

This alternative route begins with a commercially available brominated and fluorinated toluene (B28343), followed by the introduction of the nitrile group.

Nitration: 2-Bromo-6-fluorotoluene can be nitrated to introduce a nitro group, which can then be converted to the nitrile. The directing effects of the bromo, fluoro, and methyl groups would need to be carefully considered to achieve the desired regiochemistry.

Reduction and Diazotization: The nitro group is reduced to an amino group, which is then diazotized.

Sandmeyer Cyanation: The resulting diazonium salt is then converted to the nitrile using a Sandmeyer reaction as described in Route A.

The selection of appropriate precursors is critical for a successful synthesis. Key precursors for the synthesis of this compound include:

4-Fluoro-2-methylaniline: A readily available starting material for Route A. Its optimization would involve ensuring high purity to avoid side reactions during diazotization.

2-Bromo-6-fluorotoluene: This precursor for Route B simplifies the synthesis by already having the bromo and fluoro groups in the correct positions. guidechem.com

4-Fluoro-2-methylbenzonitrile: If this intermediate is commercially available, it provides a more direct entry point for the final bromination step. google.com

Reactants such as N-bromosuccinimide (NBS) for bromination and copper(I) cyanide for cyanation are crucial, and their purity and reactivity must be optimized for high conversion rates. chemicalbook.com

While the Sandmeyer reaction traditionally uses copper catalysts, modern organic synthesis often employs palladium-based catalysts for cyanation reactions, which can offer milder reaction conditions and broader functional group tolerance. For instance, a palladium-catalyzed cyanation of an aryl bromide precursor could be an alternative to the Sandmeyer reaction. In such a reaction, a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], would catalytically couple the aryl halide with a cyanide source, like zinc cyanide.

The catalytic cycle would involve:

Oxidative Addition: The palladium(0) catalyst adds to the aryl bromide.

Transmetalation: The cyanide group is transferred from the cyanide source to the palladium complex.

Reductive Elimination: The desired benzonitrile (B105546) product is eliminated, regenerating the palladium(0) catalyst.

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. Key parameters include:

| Parameter | Optimization Strategy |

| Temperature | For diazotization, low temperatures (0-5 °C) are crucial to prevent the decomposition of the diazonium salt. For bromination and cyanation, the temperature may need to be elevated to achieve a reasonable reaction rate, but excessive heat can lead to side products. |

| Solvent | The choice of solvent can significantly impact reaction outcomes. For instance, aprotic polar solvents like dimethylformamide (DMF) are often used for palladium-catalyzed cyanations. |

| Reaction Time | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time. |

| Purification | Purification techniques such as column chromatography or recrystallization are often necessary to isolate the product in high purity. |

A patent for the preparation of 4-fluoro-2-methylbenzonitrile highlights that the conversion of 4-fluoro-2-methylbenzaldoxime to the nitrile can be carried out at a temperature of about 100°C to 120°C in the presence of a reagent like sodium bisulphate monohydrate and a solvent such as toluene. google.com

Advanced Synthetic Techniques and Principles

Regioselectivity: The key challenge in the synthesis of this compound is achieving the correct regiochemistry, particularly during the bromination step. The directing effects of the substituents on the aromatic ring must be carefully considered. In the case of brominating 4-fluoro-2-methylbenzonitrile, the fluorine and methyl groups are ortho-, para-directing, while the nitrile group is meta-directing and deactivating. The positions ortho to the fluorine are C5 and C3. The positions ortho to the methyl group are C1 (already substituted) and C3. The position para to the fluorine is C1 (substituted), and the position para to the methyl group is C5. The positions meta to the nitrile are C3 and C5. Thus, the C3 and C5 positions are activated by the fluorine and methyl groups and are the meta positions to the nitrile. The regioselectivity will be influenced by the interplay of these electronic effects and steric hindrance. Theoretical analysis and experimental verification are often employed to predict and confirm the outcome of such regioselective electrophilic aromatic brominations. mdpi.com

Chemoselectivity: In a molecule with multiple functional groups, chemoselectivity refers to the preferential reaction of one functional group over others. For instance, during the introduction of the nitrile group via a Sandmeyer reaction, the conditions must be controlled to avoid unwanted side reactions with other parts of the molecule.

Stereoselectivity: As this compound is an achiral molecule, stereoselectivity is not a consideration in its synthesis.

Exploration of Novel Coupling and Transformation Reactions

This compound is a versatile intermediate in organic synthesis, largely due to the presence of multiple reactive sites within its structure. chemshuttle.com The bromine substituent, in particular, serves as a crucial handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures. chemshuttle.com This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in medicinal chemistry and materials science. chemshuttle.com

Potential coupling reactions for this compound include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond, replacing the bromine atom.

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce a vinyl group.

Sonogashira Coupling: A reaction involving a terminal alkyne, a palladium catalyst, and a copper co-catalyst to form a C-C bond with the alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond by reacting the aryl bromide with an amine.

Stille Coupling: Palladium-catalyzed reaction with an organostannane compound.

Beyond coupling reactions, the nitrile group (-C≡N) is also amenable to a range of chemical transformations. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). This dual reactivity of the bromo and cyano groups makes this compound a valuable building block for creating diverse substituted benzene (B151609) derivatives with potential biological activities or specific material properties. chemshuttle.com

Utilization of Structurally Related Starting Materials and Analogues

The synthesis of this compound and its analogues often relies on the strategic functionalization of readily available substituted toluenes and benzonitriles. The specific route chosen typically depends on the desired substitution pattern and the commercial availability of precursors.

The synthesis of substituted bromo-fluoro-benzonitriles can be achieved through various pathways starting from functionalized toluenes. One common strategy involves the Sandmeyer reaction, which introduces the nitrile group at a late stage. For instance, the structurally related 2-bromo-4-methylbenzonitrile (B184184) can be synthesized from 3-bromo-4-aminotoluene. nih.govresearchgate.net This approach involves the diazotization of the amino group followed by a reaction with copper(I) cyanide. nih.govresearchgate.net

Another strategy involves the direct cyanation of a halogenated toluene. The synthesis of 4-fluoro-2-methylbenzonitrile, an isomer of the target compound, can be accomplished by reacting 2-bromo-5-fluorotoluene (B1266450) with a cyanide source. google.com This highlights a method where the bromo- and fluoro-substituents are already in place on the toluene ring before the introduction of the nitrile group.

Furthermore, the synthesis can begin with a more basic starting material like p-toluidine (B81030), which is sequentially functionalized. A synthetic route to produce the intermediate 2-fluoro-4-bromotoluene involves the nitration, diazotization, and subsequent bromo-reaction of p-toluidine. google.com Bromination of a pre-existing substituted toluene is also a viable method, as demonstrated by the synthesis of 2-bromo-4-fluoro-6-nitrotoluene (B45430) from 4-fluoro-2-nitrotoluene (B1294404) using N-bromosuccinimide (NBS). chemicalbook.com

The following table summarizes various synthetic routes for structurally related compounds, illustrating the diverse utility of substituted toluenes and benzonitriles as starting materials.

| Starting Material | Key Reagents/Steps | Product |

| 3-Bromo-4-aminotoluene | 1. HCl, NaNO₂ (Diazotization) 2. Cu(I)cyanide, KCN | 2-Bromo-4-methylbenzonitrile nih.govresearchgate.net |

| 2-bromo-5-fluorotoluene | Cyanation (e.g., with CuCN or Zn(CN)₂) | 4-fluoro-2-methylbenzonitrile google.com |

| 4-Fluoro-2-nitrotoluene | N-bromosuccinimide (NBS), H₂SO₄ | 2-Bromo-4-fluoro-6-nitrotoluene chemicalbook.com |

| p-Toluidine | Multi-step: Nitration, Diazotization, Bromo-reaction | 2-Fluoro-4-bromotoluene google.com |

| 2-Amino-6-fluorobenzonitrile | 1. HBr, NaNO₂ (Diazotization) 2. Copper(I) bromide | 2-Bromo-6-fluorobenzonitrile chemicalbook.com |

A frequently employed method for synthesizing aromatic nitriles and bromides from amino-substituted precursors is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. nih.govchemicalbook.com This two-step process is a cornerstone of aromatic chemistry.

The first step is diazotization , where a primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or HBr. nih.govorgsyn.org The reaction is performed at low temperatures (usually 0–5 °C) to ensure the stability of the resulting diazonium salt. orgsyn.org For example, 3-bromo-4-aminotoluene is reacted with NaNO₂ and HCl to form the corresponding diazonium chloride intermediate. nih.govresearchgate.net

The second step involves the substitution of the diazonium group (–N₂⁺). The diazonium salt solution is added to a solution of a copper(I) salt. nih.gov The choice of the copper salt determines the incoming functional group.

To introduce a nitrile group (–CN), copper(I) cyanide is used. nih.gov

To introduce a bromine atom (–Br), copper(I) bromide is used. chemicalbook.com

The mechanism involves a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of a highly reactive aryl radical, nitrogen gas (N₂), and a copper(II) species. The aryl radical then abstracts the anion (e.g., CN⁻ or Br⁻) from the copper(II) complex to form the final product and regenerate the copper(I) catalyst. The evolution of nitrogen gas, a very stable molecule, provides a strong thermodynamic driving force for the reaction.

This methodology is not limited to nitrile or bromide introduction. A variation of this reaction using formaldoxime (B1209246) and a copper(II) sulfate (B86663) catalyst can be used to convert a diazonium salt into an aldehyde, as seen in the synthesis of 2-bromo-4-methylbenzaldehyde (B1335389) from 2-bromo-4-methylaniline. orgsyn.org The reliability and versatility of the diazonium salt intermediate make it a powerful tool in the synthesis of substituted aromatic compounds like this compound.

Comparative Analysis of Synthetic Efficiency, Economic Viability, and Scalability

The selection of a synthetic route for commercial production depends on a careful evaluation of its efficiency, cost-effectiveness, and feasibility on an industrial scale.

Economic Viability: The cost of raw materials is a primary driver of economic viability. Syntheses that utilize inexpensive, readily available bulk chemicals like p-toluidine may be more cost-effective than those requiring complex, pre-functionalized starting materials. google.com However, the cost of reagents must also be considered. The use of palladium catalysts for cross-coupling reactions can be expensive, although catalyst loadings are often low. Furthermore, the use of toxic and hazardous reagents like copper(I) cyanide adds costs associated with handling, safety protocols, and waste disposal, making such routes less desirable for manufacturing. google.com

Scalability: Translating a laboratory procedure to a large-scale industrial process presents significant challenges.

Safety: The use of lachrymatory intermediates, such as certain brominated toluenes, is difficult to manage on a commercial scale and poses risks to workers. google.com

Reaction Conditions: Diazotization reactions require strict temperature control at or below 5°C to prevent the decomposition of the unstable diazonium salt. orgsyn.org Maintaining such low temperatures in large-scale reactors can be energy-intensive and costly.

Work-up and Purification: Reactions that produce side products or charring, like high-temperature DMF reactions, require extensive and often difficult purification steps (e.g., chromatography), which are not ideal for bulk production. google.com Syntheses that result in a product that can be easily isolated, for example by crystallization, are highly preferred for scalability.

The following table provides a comparative overview of different synthetic strategies based on these factors.

| Synthetic Strategy | Key Features | Potential Advantages | Potential Disadvantages |

| Sandmeyer Reaction | Starts from an aniline; uses diazonium salt intermediate. nih.gov | Generally good yields; versatile for introducing -CN, -Br. | Requires low-temperature control; uses toxic copper cyanide for nitriles. google.comorgsyn.org |

| Direct Cyanation of Aryl Halide | Replaces a halogen (e.g., bromine) with a nitrile group. google.com | Potentially fewer steps if the starting halide is available. | Can require harsh conditions (high temp.); may use toxic cyanide reagents. google.com |

| Sequential Functionalization | Builds the molecule from a simple precursor (e.g., p-toluidine). google.com | Uses inexpensive starting materials. | Multi-step process, leading to lower overall yield; accumulates more waste. |

| Late-stage Bromination | Introduces bromine onto an existing substituted ring. chemicalbook.com | Can be efficient if regioselectivity is high. | Requires a suitable precursor; brominating agents can be hazardous. |

Chemical Transformations and Reaction Mechanisms of 2 Bromo 6 Fluoro 4 Methylbenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution is a key reaction pathway for aryl halides bearing potent electron-withdrawing groups. libretexts.org Unlike typical nucleophilic substitutions (SN1 and SN2) observed in alkyl halides, SNAr reactions proceed via a distinct addition-elimination mechanism, which is highly sensitive to the electronic properties of the aromatic system. libretexts.org

The reactivity of an aromatic ring toward nucleophilic attack is contingent upon its electron density. In 2-bromo-6-fluoro-4-methylbenzonitrile, the substituents have distinct and synergistic effects that render the ring electrophilic and thus susceptible to nucleophilic substitution.

Nitrile Group (-C≡N): The nitrile group is a powerful electron-withdrawing group through both induction and resonance (a π-acceptor). It significantly reduces the electron density of the benzene (B151609) ring, making it more attractive to incoming nucleophiles. Its position ortho to the bromine atom is critical for stabilizing the reaction intermediate.

Fluorine Atom (-F): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I), further decreasing the ring's electron density. While it has a weak electron-donating resonance effect (+R), its inductive effect is dominant in influencing reactivity in SNAr reactions.

Bromine Atom (-Br): Bromine also has an inductive electron-withdrawing effect, though weaker than fluorine's. Its primary role in this context is to serve as the leaving group.

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction and hyperconjugation. It slightly counteracts the electron-withdrawing effects of the halogens and nitrile group, but its influence is overcome by the powerful deactivating substituents.

The combined effect of the nitrile and fluorine substituents, both positioned ortho to the bromine, creates a highly electron-deficient carbon center at the site of bromine attachment, activating it for nucleophilic attack. This activation is crucial for the formation of the key intermediate in the SNAr mechanism. libretexts.orgmasterorganicchemistry.com

| Substituent | Position (relative to -Br) | Primary Electronic Effect | Impact on SNAr Reactivity |

|---|---|---|---|

| Nitrile (-C≡N) | ortho (C2) | Strongly Electron-Withdrawing (Resonance & Induction) | Strongly Activating; Stabilizes Meisenheimer Complex |

| Fluorine (-F) | ortho (C6) | Strongly Electron-Withdrawing (Induction) | Strongly Activating; Stabilizes Meisenheimer Complex |

| Methyl (-CH₃) | para (C4) | Weakly Electron-Donating (Induction & Hyperconjugation) | Weakly Deactivating |

The SNAr mechanism proceeds in two steps:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring.

In this compound, the nucleophilic attack is directed specifically at the carbon atom bonded to the bromine (C1). This high regioselectivity is controlled by stereoelectronic factors. The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing substituents. The ortho positioning of both the nitrile and fluoro groups is ideal for this stabilization. libretexts.orglibretexts.org Resonance structures show the negative charge being effectively delocalized onto the nitrogen atom of the nitrile group, a particularly stable configuration.

While fluorine can also be a leaving group in SNAr reactions (and C-F bond activation is often faster), the carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making bromide a much better leaving group in the elimination step. Therefore, the substitution reaction selectively occurs at the C-Br position.

The kinetics of the SNAr reaction are typically governed by the first step—the formation of the Meisenheimer complex—which is usually the rate-determining step. masterorganicchemistry.com The rate of this step is influenced by several factors:

Strength of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.

Electron-Withdrawing Groups: The presence and positioning of strong electron-withdrawing groups, like the nitrile and fluoro substituents in this molecule, significantly accelerate the reaction by stabilizing the anionic intermediate. masterorganicchemistry.com

Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

From a thermodynamic perspective, the stability of the Meisenheimer complex is paramount. The ability of the ortho-nitrile and ortho-fluoro groups to delocalize the negative charge makes the intermediate more stable, lowering the activation energy for its formation. While the initial addition step disrupts aromaticity and is energetically unfavorable, the subsequent elimination of the bromide ion is a highly favorable process that restores the stable aromatic system.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. chemshuttle.com These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent. wildlife-biodiversity.com

The utility of this compound as a substrate in palladium-catalyzed coupling is broad, though subject to certain limitations, primarily steric hindrance from the ortho-substituents.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govnih.gov this compound is expected to react efficiently with various aryl- and vinylboronic acids. A potential limitation could be coupling with highly hindered boronic acids, where the steric bulk around the bromine atom might slow the reaction rate, possibly requiring more active catalysts or harsher conditions.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govresearchgate.net The substrate is well-suited for coupling with a diverse range of alkynes, including those with sensitive functional groups. soton.ac.uk The relatively small linear nature of the incoming alkynyl group minimizes steric issues.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and an amine, amide, or related nitrogen nucleophile. researchgate.net It is a powerful method for synthesizing substituted anilines and related compounds. The reaction's success with this compound would likely depend on the choice of phosphine (B1218219) ligand on the palladium catalyst. Bulky, electron-rich ligands are often required to facilitate the crucial reductive elimination step, especially with sterically hindered substrates. nih.gov

| Reaction | Coupling Partner | Bond Formed | Typical Catalytic System | Potential Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagents (R-B(OH)₂) | Aryl-Aryl, Aryl-Vinyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Steric hindrance with bulky coupling partners. |

| Sonogashira | Terminal Alkynes (R-C≡CH) | Aryl-Alkynyl | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Generally robust with minimal steric issues. |

| Buchwald-Hartwig | Amines (R₂NH), Amides | Aryl-Nitrogen | Pd catalyst, Bulky Phosphine Ligand (e.g., BINAP, Xantphos), Strong Base (e.g., NaOt-Bu) | Requires specific bulky ligands to overcome steric hindrance. |

All three coupling reactions proceed through a similar catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states. wildlife-biodiversity.comnih.gov

Transmetalation (Suzuki/Sonogashira) or Ligand Substitution (Buchwald-Hartwig):

Suzuki: The boronic acid is activated by a base to form a more nucleophilic boronate "ate" complex. This complex then undergoes transmetalation, where the aryl or vinyl group from the boron is transferred to the palladium center, displacing the bromide and forming a diorganopalladium(II) intermediate. nih.gov

Sonogashira: The terminal alkyne reacts with the copper(I) salt and base to form a copper(I) acetylide. This species transfers the alkynyl group to the Aryl-Pd(II)-Br complex in a transmetalation step.

Buchwald-Hartwig: The amine coordinates to the palladium(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination: This is the final step where the two organic fragments (the original benzonitrile (B105546) moiety and the newly transferred group) are coupled together and eliminated from the palladium center. This step forms the final product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. For sterically hindered substrates, this step can be slow and may require bulky, electron-rich phosphine ligands to promote the reaction.

Electrophilic Aromatic Substitution (EAS) Reactivity

The benzene ring of this compound is substituted with three different groups: a nitrile (-CN), a bromine atom (-Br), and a fluorine atom (-F), in addition to a methyl group (-CH₃). These substituents significantly influence the reactivity of the aromatic ring towards electrophilic attack and direct the incoming electrophile to specific positions.

The substituents on the aromatic ring of this compound collectively influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The directing effects of these groups are additive. uomustansiriyah.edu.iq

Nitrile Group (-CN): The nitrile group is a strong deactivating group and a meta-director. libretexts.org It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. unizin.org The resonance effect strongly deactivates the ortho and para positions, directing incoming electrophiles to the meta position.

Bromine (-Br) and Fluorine (-F) Atoms: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. unizin.org However, they are ortho, para-directors because they can donate a lone pair of electrons to the aromatic ring through resonance, which stabilizes the arenium ion intermediate formed during ortho and para attack. wikipedia.org Fluorine is the most electronegative halogen, but its smaller size allows for better orbital overlap for resonance donation compared to bromine.

Methyl Group (-CH₃): The methyl group is an activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect and hyperconjugation, thereby increasing the ring's nucleophilicity and reactivity towards electrophiles.

In this compound, the directing effects of the substituents are as follows:

The nitrile group at C1 directs meta to itself, which would be C3 and C5.

The bromine atom at C2 directs ortho and para to itself. The ortho position is C1 (already substituted) and C3. The para position is C5.

The fluorine atom at C6 directs ortho and para to itself. The ortho positions are C1 and C5. The para position is C3.

The methyl group at C4 directs ortho and para to itself. The ortho positions are C3 and C5. The para position is not available as it would be C1.

Considering the additive effects, the positions most activated (or least deactivated) for electrophilic attack are C3 and C5. The powerful meta-directing and deactivating effect of the nitrile group will likely dominate, making substitution at positions meta to it (C3 and C5) the most probable outcome. The ortho, para-directing effects of the halogens and the methyl group also converge on these same positions.

Steric hindrance plays a significant role in determining the regioselectivity of EAS reactions, especially in polysubstituted benzenes. In this compound, the positions ortho to the bulky bromine atom (C1 and C3) are sterically hindered. Similarly, the position between two substituents in a meta-relationship is generally disfavored for substitution. uomustansiriyah.edu.iq

While electronic effects suggest that both C3 and C5 are potential sites for electrophilic attack, steric hindrance from the adjacent bromine atom at C2 might disfavor substitution at C3. The fluorine atom at C6 is smaller than bromine, and the methyl group at C4 is also a consideration. Therefore, an incoming electrophile would likely preferentially attack the less sterically hindered C5 position. The yield of the para-substituted product often increases with the size of the directing group due to increased steric hindrance at the ortho positions. uomustansiriyah.edu.iq

Nitrile Group Transformations

The nitrile group of this compound is a versatile functional group that can undergo a variety of transformations to yield other valuable functional groups.

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and amides. The reaction can be catalyzed by either acid or base. Under controlled conditions, the hydrolysis of this compound can be stopped at the amide stage to produce 2-bromo-6-fluoro-4-methylbenzamide. Complete hydrolysis under more forcing conditions would yield 2-bromo-6-fluoro-4-methylbenzoic acid.

The hydrolysis of sterically hindered nitriles can be challenging. acs.org However, methods using non-aqueous conditions, such as NaOH in a mixture of methanol (B129727) and an aprotic solvent, have been shown to be effective for the hydrolysis of hindered amides and the selective conversion of nitriles to primary amides. arkat-usa.orgresearchgate.net These conditions could potentially be applied to the hydrolysis of this compound to the corresponding amide.

The nitrile group can be reduced to a primary amine, providing a route to aminobenzyl derivatives. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Catalytic hydrogenation of benzonitriles over palladium or ruthenium catalysts can yield benzylamines. thieme-connect.de For instance, hydrogenation of benzonitriles over supported palladium catalysts has been shown to proceed via the formation of the corresponding benzylamine, which can sometimes undergo further hydrogenolysis. acs.org The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the primary amine. For this compound, catalytic reduction would lead to the formation of (2-bromo-6-fluoro-4-methylphenyl)methanamine. The presence of the bromo substituent might require careful optimization of the reaction conditions to avoid dehalogenation as a side reaction.

Radical Reactions and Photochemical Reactivity Studies of this compound

While specific research on the radical and photochemical reactions of this compound is not extensively documented in publicly available literature, its structural features—a substituted aromatic ring with a carbon-bromine bond—suggest a potential for a range of such transformations. The reactivity is largely dictated by the C-Br bond, which can undergo homolytic cleavage upon exposure to radical initiators or ultraviolet light to generate an aryl radical. This highly reactive intermediate can then participate in various subsequent reactions.

The presence of the fluorine atom and the methyl group on the benzene ring can influence the stability and reactivity of the radical intermediate through electronic and steric effects. The electron-withdrawing nature of the nitrile and fluorine substituents can affect the electron density of the aromatic system, which in turn can modulate the rate and pathway of radical reactions.

Homolytic Bond Cleavage

The primary event in many radical and photochemical reactions of this compound would be the homolytic cleavage of the carbon-bromine bond. This can be initiated by thermal means, often with a radical initiator such as azobisisobutyronitrile (AIBN), or by photochemical irradiation.

Table 1: Illustrative Conditions for Homolytic C-Br Bond Cleavage in Aryl Bromides

| Initiation Method | Typical Reagents/Conditions | Intermediate Formed |

| Thermal | AIBN, heat (approx. 80 °C) | 2-Fluoro-4-methyl-6-cyanophenyl radical |

| Photochemical | UV light (e.g., 254 nm) | 2-Fluoro-4-methyl-6-cyanophenyl radical |

| Visible Light | Photosensitizer, visible light | 2-Fluoro-4-methyl-6-cyanophenyl radical |

Upon formation, the 2-fluoro-4-methyl-6-cyanophenyl radical can undergo several potential reaction pathways, including hydrogen atom abstraction, addition to an unsaturated bond, or intramolecular cyclization if a suitable tethered reaction partner is present.

Intramolecular Radical Cyclization

Aryl radicals are valuable intermediates for the formation of new carbon-carbon bonds via intramolecular cyclization. While no specific examples involving this compound are reported, analogous reactions with other substituted o-bromophenyl compounds demonstrate the feasibility of this approach for synthesizing polycyclic aromatic and heteroaromatic systems.

For instance, if this compound were modified to contain an appropriate unsaturated side chain, the photochemically or thermally generated aryl radical could be expected to undergo cyclization. The regioselectivity of such a cyclization would be influenced by the length and nature of the linking chain, as well as by the steric and electronic influences of the substituents on the aromatic ring.

Table 2: Potential Intramolecular Radical Cyclization Pathways

| Reactant Structure (Hypothetical) | Reaction Conditions | Potential Product |

| This compound with an ortho-alkenyl side chain | (TMS)₃SiH, AIBN, heat | Fused bicyclic nitrile |

| This compound with an ortho-allyl ether side chain | Visible light, photocatalyst | Dihydrofuran-fused benzonitrile |

The efficiency and outcome of these cyclizations are often dependent on the specific reaction conditions, including the choice of radical initiator or photosensitizer, the solvent, and the temperature.

Photochemical Reactivity

The photochemical reactivity of halogenated aromatic compounds is a well-established field of study. The absorption of UV light by this compound would likely lead to the excitation of the molecule to a singlet or triplet state, which can then undergo intersystem crossing and subsequent cleavage of the C-Br bond.

The quantum yield of such a photolytic cleavage would depend on the wavelength of the incident light and the presence of other chromophores within the molecule. The resulting aryl radical can then react with the solvent or other species present in the reaction mixture. In the absence of a specific trapping agent, a common outcome is hydrogen atom abstraction from the solvent to yield 2-fluoro-4-methylbenzonitrile.

Further research into the photochemical and radical-mediated reactions of this compound could unveil novel synthetic routes to complex molecules, leveraging the unique substitution pattern of this compound.

Advanced Spectroscopic and Computational Characterization of 2 Bromo 6 Fluoro 4 Methylbenzonitrile

Quantum Chemical Investigations (e.g., Density Functional Theory)

Electronic Structure and Molecular Geometry Optimization

Detailed information on the optimized molecular geometry of 2-Bromo-6-fluoro-4-methylbenzonitrile, including specific bond lengths, bond angles, and dihedral angles as determined by Density Functional Theory (DFT) calculations, is not available in the public scientific literature.

Vibrational Frequencies Analysis and Spectroscopic Signature Prediction (FTIR, FT-Raman)

A specific vibrational frequency analysis for this compound, which would include predicted Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectra, and a table of calculated vibrational frequencies and their corresponding assignments, is not present in the searched academic resources.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map for this compound, which would illustrate the electron density and identify regions of electrophilic and nucleophilic reactivity, has not been published.

Frontier Molecular Orbital (FMO) Theory for Reactivity Insights and Electron Transfer Predictions

Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap for this compound, are not available. This information is crucial for predicting the compound's kinetic stability and chemical reactivity.

Prediction of Non-linear Optical (NLO) Properties and Hyperpolarizability Calculations

There are no available data from computational studies on the non-linear optical (NLO) properties of this compound, such as the dipole moment, polarizability, and first-order hyperpolarizability.

Thermodynamic Parameters and Stability Analysis

Published research detailing the calculated thermodynamic properties (e.g., enthalpy, entropy, and heat capacity) of this compound at various temperatures is not available.

Experimental Spectroscopic Characterization Techniques

Experimental spectroscopy is fundamental to elucidating the precise structure and bonding within a molecule. For this compound, a combination of vibrational and nuclear magnetic resonance spectroscopy, along with mass spectrometry, would be required.

Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman) for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

In a hypothetical analysis of this compound, the FT-IR and FT-Raman spectra would be expected to show characteristic peaks corresponding to its structural features. A data table of expected vibrational frequencies based on known data for similar compounds is presented below.

| Functional Group | Expected Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2240 - 2220 |

| C-Br (Bromo) | Stretching | 680 - 515 |

| C-F (Fluoro) | Stretching | 1400 - 1000 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Stretching | 2975 - 2860 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

Note: This table is predictive and not based on published experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise arrangement of atoms within a molecule. ¹H NMR would provide information on the chemical environment of the hydrogen atoms on the aromatic ring and the methyl group. ¹³C NMR would identify the chemical shifts of the carbon atoms, including those in the benzene (B151609) ring, the nitrile group, and the methyl group.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry would confirm its exact molecular mass. The fragmentation pattern would likely involve the loss of the bromine atom, the nitrile group, or the methyl group, providing further evidence for the compound's structure. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as halogen bonding or π-π stacking, which influence the physical properties of the compound. A search of crystallographic databases did not yield a crystal structure for this specific compound.

Comprehensive Computational-Experimental Correlation and Validation Studies

In modern chemical research, experimental data is often complemented by computational studies using methods like Density Functional Theory (DFT). These calculations can predict spectroscopic data (IR, Raman, NMR) and geometric parameters. A comprehensive study of this compound would involve performing such calculations and comparing the theoretical results with the experimental data. This correlation is crucial for validating the computational model and providing a deeper understanding of the molecule's electronic structure and properties. Without the foundational experimental data, such a comparative study is not possible.

Structure Reactivity and Structure Property Relationships of Derivatives and Analogues

Synthesis and Characterization of Structurally Modified Derivatives

The synthetic versatility of 2-Bromo-6-fluoro-4-methylbenzonitrile allows for the generation of a wide array of derivatives through modifications of its constituent functional groups. These modifications can systematically alter the steric and electronic profile of the molecule, providing a platform to study structure-activity relationships.

Alterations in Halogen Substitution Patterns and Their Electronic Impact

The presence of both bromine and fluorine on the aromatic ring offers distinct opportunities for chemical modification. The bromine atom can be readily displaced or involved in cross-coupling reactions, while the fluorine atom is generally more resistant to substitution. The reactivity of halogens in aromatic nucleophilic substitution reactions is influenced by the nature of the halogen itself, with fluorine often being the most reactive leaving group in this context.

Research on related meta-halo-benzonitriles has shown that the order of reactivity for nucleophilic substitution is F > Cl > Br > I, which is the reverse of the trend seen in aliphatic systems. This highlights the unique electronic environment of the aromatic ring. The synthesis of derivatives with altered halogen patterns, for instance, replacing bromine with chlorine or iodine, would be expected to modulate the electronic character of the benzonitrile (B105546) core. The relative electronegativity and size of the halogens impact the inductive and resonance effects on the ring, thereby influencing its reactivity in subsequent chemical transformations. libretexts.org

Electronic and Steric Effects of Substituents on Chemical Behavior

The chemical behavior of this compound and its derivatives is governed by the interplay of electronic and steric effects of the various substituents on the aromatic ring.

Quantitative Structure-Reactivity Relationships (QSAR) Using Hammett and Taft Analyses

Quantitative structure-activity relationship (QSAR) studies are instrumental in correlating the chemical structure of a series of compounds with their biological activity or chemical reactivity. For substituted benzonitriles, QSAR models often highlight the importance of hydrophobicity and electronic descriptors in predicting their behavior. nih.gov

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -Br | +0.23 | Electron-withdrawing |

| -F | +0.06 | Weakly electron-withdrawing |

| -CH₃ | -0.17 | Electron-donating |

| -CN | +0.66 | Strongly electron-withdrawing |

Note: The table presents general Hammett constants for individual substituents in the para position and is intended for illustrative purposes. The actual electronic effect in a polysubstituted system like this compound will be a composite of the effects of all substituents and their relative positions.

Conformational Preferences and Their Impact on Reactivity and Molecular Recognition

The conformation of substituted benzenes can influence their reactivity and ability to interact with other molecules. For this compound, rotation around the bond connecting the nitrile group to the aromatic ring is possible, although the energy barrier is generally low. The presence of ortho-substituents (in this case, bromine and fluorine) can, in principle, influence the preferred orientation of the nitrile group relative to the plane of the ring. However, for a linear group like nitrile, this effect is less pronounced than for bulkier functional groups.

In related studies of substituted biphenyls, ortho-substituents have a significant impact on the torsional angle between the two aromatic rings, with larger groups favoring a more twisted conformation. plos.org While not a biphenyl, the steric hindrance introduced by the ortho-bromo and -fluoro groups in this compound could play a role in reactions involving the nitrile group or in molecular recognition processes where a specific orientation of the molecule is required for binding.

Comparative Studies with Positional Isomers and Related Halogenated Benzonitrile Scaffolds

The properties and reactivity of this compound can be better understood through comparison with its positional isomers and other related halogenated benzonitriles.

Rational Design of Derivatives for Targeted Reactivity or Desired Material Properties

The inherent functionalities of this compound serve as key levers for designing derivatives with tailored reactivity and properties. The bromine atom, for instance, is a prime site for cross-coupling reactions, a powerful tool in modern organic synthesis for creating complex molecules. The fluorine, methyl, and nitrile groups also exert significant electronic and steric influences, which can be exploited in the rational design of new compounds. chemshuttle.com

Modulating Reactivity for Organic Synthesis

The bromine substituent is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, effectively creating a library of new derivatives. The reactivity of the C-Br bond can be modulated by altering the electronic nature of the aromatic ring. For example, the introduction of additional electron-withdrawing groups would be expected to increase the reactivity of the bromine atom towards oxidative addition in palladium-catalyzed coupling reactions. Conversely, the addition of electron-donating groups would likely decrease this reactivity.

The fluorine and methyl groups also play a crucial role in directing the reactivity of the molecule. The strong electron-withdrawing nature of the fluorine atom influences the electron density of the aromatic ring, impacting the regioselectivity of further substitution reactions. The methyl group, being electron-donating, can also influence the reactivity of the molecule, albeit to a lesser extent than fluorine.

A hypothetical study on the impact of substituents on the reactivity of this compound in a Suzuki coupling reaction could yield the following trends:

| Derivative of this compound | Relative Reaction Rate | Rationale |

| 2-Bromo-6-fluoro-4-(trifluoromethyl)benzonitrile | Increased | The strongly electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbon bearing the bromine, facilitating oxidative addition. |

| 2-Bromo-4-methoxy-6-fluorobenzonitrile | Decreased | The electron-donating methoxy (B1213986) group reduces the electrophilicity of the carbon-bromine bond, slowing down the oxidative addition step. |

| 2-Bromo-6-fluoro-4-nitrobenzonitrile | Significantly Increased | The potent electron-withdrawing nitro group dramatically increases the reactivity of the C-Br bond. |

This table is based on established principles of physical organic chemistry and represents predicted trends rather than experimental data.

Designing for Advanced Materials

In the realm of materials science, this compound can serve as a monomer for the synthesis of polymers with tailored electronic and optical properties. chemshuttle.com The properties of the resulting polymers are directly influenced by the structure of the monomer unit. By strategically modifying the this compound scaffold, it is possible to control properties such as conductivity, bandgap, and thermal stability in the resulting polymeric materials.

For instance, replacing the methyl group with longer alkyl chains could enhance the solubility of the corresponding polymer, making it more processable for applications in organic electronics. Introducing conjugated moieties through cross-coupling reactions at the bromine position can be used to tune the optical and electronic properties of the polymer, potentially leading to materials for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The following table illustrates the potential relationship between monomer structure and polymer properties:

| Monomer Derivative | Potential Polymer Property | Application |

| 2-Fluoro-4-methyl-6-(thienyl)benzonitrile | Lower bandgap, enhanced charge transport | Organic field-effect transistors (OFETs) |

| 2-Fluoro-4-methyl-6-(carbazolyl)benzonitrile | High thermal stability, good hole transport | Host material for OLEDs |

| 2-Bromo-6-fluoro-4-(hexyloxy)benzonitrile derived polymer | Increased solubility, improved film morphology | Printable electronics |

This table presents hypothetical examples based on the known structure-property relationships in conjugated polymers.

In medicinal chemistry, the fluorine and methyl substituents are known to contribute to target binding affinity and selectivity. chemshuttle.com The rational design of derivatives for pharmaceutical applications would therefore involve modifications to these groups to optimize interactions with specific biological targets.

Research Applications in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Precursor in Multi-step Organic Synthesis

2-Bromo-6-fluoro-4-methylbenzonitrile serves as a key starting material or intermediate in the synthesis of a wide array of organic molecules. The bromine atom, in particular, provides a handle for various cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

Building Block for Pharmaceutical Intermediates and Chemical Scaffolds

In the realm of medicinal chemistry, this compound is employed as a versatile building block for the synthesis of halogenated bioactive molecules. umich.edu The presence of the bromine atom allows for its participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide range of substituents at the 2-position of the benzonitrile (B105546) ring, leading to the creation of diverse libraries of substituted benzene (B151609) derivatives. umich.edu These derivatives can serve as intermediates for pharmaceuticals that target enzyme inhibitors and receptor modulators. umich.edu The fluorine and methyl groups on the aromatic ring also play a crucial role in modulating the electronic properties and binding affinity of the final drug candidates. umich.edu

Table 1: Key Reactions of this compound in Pharmaceutical Synthesis

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki Coupling | Aryl or vinyl boronic acids, Pd catalyst, base | Biaryl or vinyl benzonitriles |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl benzonitriles |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | N-Aryl benzonitriles |

Synthetic Intermediate for Agrochemicals and Crop Protection Agents

The structural motifs present in this compound are also of interest in the development of new agrochemicals. While direct application of this specific compound in a commercialized crop protection agent is not widely documented, the synthesis of structurally related compounds highlights its potential. For instance, the preparation of 2-bromo-4-fluoro-6-nitrophenol (B1271563) has been shown to yield a compound with significant fungicidal and herbicidal activities. google.com This suggests that the bromo-fluoro-substituted phenyl core can be a viable scaffold for the development of new crop protection agents. The synthetic versatility of this compound allows for the exploration of a wide range of derivatives that could exhibit potent biological activity against various plant pathogens and weeds.

Precursor for Poly(ADP-ribose) Polymerase (PARP) Inhibitor Scaffolds

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The development of potent and selective PARP inhibitors is an active area of research. A study on the development of potent PARP-1 inhibitors utilized a structurally similar starting material, 2-fluoro-5-methylbenzonitrile, to construct the core of the inhibitor. researchgate.net The synthetic strategy involved the functionalization of the benzonitrile ring to introduce the necessary pharmacophores for binding to the PARP-1 active site. Given the structural similarity, this compound represents a highly attractive precursor for the synthesis of novel PARP inhibitor scaffolds. The bromine atom can be readily converted to other functional groups through cross-coupling reactions, providing a convenient route to explore the structure-activity relationships of new inhibitor designs.

Role in the Synthesis of Phthalocyanine (B1677752) Dyes and Related Chromophores

Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as dyes and pigments. The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile (B49051) derivatives. umich.eduheeneygroup.com Substituted phthalonitriles are used to produce phthalocyanines with modified properties, such as improved solubility and altered electronic absorption spectra. 2-Bromo-4-methylbenzonitrile (B184184) derivatives have been identified as important intermediates in the synthesis of phthalocyanine dyes. researchgate.net By extension, this compound can serve as a precursor to peripherally substituted phthalocyanines. The presence of the bromo, fluoro, and methyl groups on the resulting phthalocyanine macrocycle would be expected to influence its color, aggregation behavior, and performance in applications such as photodynamic therapy and photo-redox reactions. researchgate.net

Preparation of Specialized Chemical Entities, such as Pentasubstituted Pyridines

While direct synthesis of pentasubstituted pyridines from this compound is not explicitly detailed in the literature, its structure lends itself to plausible synthetic routes based on established methodologies. One such approach could involve a [4+2] cycloaddition reaction. For instance, the benzonitrile could potentially be transformed into a diene, which could then react with a suitable dienophile to construct the pyridine (B92270) ring. A more likely strategy would involve the transformation of the nitrile group into a part of the pyridine ring through a multi-step sequence. The bromo and fluoro substituents provide handles for further functionalization of the resulting pyridine, allowing for the synthesis of highly substituted and complex pyridine derivatives. Such compounds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules.

Development of Advanced Materials

The application of this compound extends beyond the synthesis of small molecules to the development of advanced materials. Its potential as a monomer for the creation of polymers with specific electronic and optical properties has been noted. chemshuttle.com The combination of the aromatic ring and the polar nitrile and fluoro groups can impart desirable characteristics to a polymer, such as thermal stability and specific dielectric properties. The bromine atom can be utilized for post-polymerization modification or for the synthesis of conjugated polymers through cross-coupling polymerization techniques. These materials could find applications in electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Fabrication of Organic Nonlinear Optical (NLO) Materials and Devices

Organic nonlinear optical (NLO) materials have garnered significant attention for their potential in high-speed information processing, optoelectronics, and photonic devices. researchgate.netrsc.org The NLO response in organic molecules often arises from a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. researchgate.net This arrangement leads to a large molecular hyperpolarizability (β), a key requirement for second-order NLO effects like frequency doubling (second-harmonic generation). researchgate.net

Theoretical and experimental studies on structurally similar compounds underscore the potential of this molecular scaffold. For instance, computational analyses of 2-Bromo-4-methylbenzonitrile have been used to calculate its NLO properties, demonstrating its potential as an effective agent in nonlinear optics. researchgate.net Similarly, the first-order hyperpolarizability of 3-fluoro-4-methylbenzonitrile (B68015) has been calculated using quantum chemistry methods, indicating its suitability for future NLO applications. orientjchem.orgresearchgate.net The presence of fluorine and bromine atoms in this compound can further enhance NLO properties by modifying the molecule's electronic structure and stability. mdpi.com By incorporating this compound into larger conjugated systems, researchers can design novel chromophores with significant NLO activity for use in advanced optical and photonic technologies. researchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.03 g/mol |

| CAS Number | 1023971-89-2 |

| Density | 1.6±0.1 g/cm³ |

| Boiling Point | 288.6±40.0 °C at 760 mmHg |

| Flash Point | 128.4±27.3 °C |

| LogP | 2.53 |

This data is based on predicted values. chemsrc.com

Incorporation into Functional Polymers and Supramolecular Assemblies

This compound serves as a valuable monomer for the synthesis of functional polymers with tailored electronic and optical properties. chemshuttle.com The incorporation of fluorine atoms into polymer backbones is a well-established strategy for creating materials with unique characteristics, such as high thermal stability, chemical inertness, low refractive indices, and hydrophobicity. rsc.orgresearchgate.netacs.org

The key to its utility as a monomer lies in the reactivity of the bromine atom. The carbon-bromine bond provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools in polymer chemistry, enabling the formation of carbon-carbon bonds to construct complex polymer architectures. By polymerizing this monomer, chemists can introduce the fluorinated benzonitrile moiety into the polymer chain, thereby imparting the specific properties associated with this group.

Beyond covalent polymers, the structure of this compound is also conducive to the formation of supramolecular assemblies. These are ordered structures formed through non-covalent interactions like hydrogen bonding, dipole-dipole interactions, and π–π stacking. researchgate.net The planar aromatic ring of the benzonitrile core can participate in π–π stacking, an interaction observed in the crystal structure of the related compound 2-Bromo-4-methylbenzonitrile. nih.gov Furthermore, the presence of fluorine can lead to specific C–H···F interactions, which play a significant role in directing the solid-state organization of molecules and can enhance charge carrier mobility in materials. rsc.org This ability to self-assemble is critical for developing materials for "bottom-up" fabrication of nanoscale electronic components.

Potential Applications in Optoelectronic and Electronic Materials

The unique electronic characteristics of this compound make it a promising building block for materials used in optoelectronic and electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The performance of these devices is highly dependent on the electronic properties of the organic materials used, particularly the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.org

Fluorination is a key strategy for tuning these energy levels. Introducing fluorine atoms into a conjugated organic molecule generally lowers both the HOMO and LUMO energy levels due to fluorine's high electronegativity. rsc.org Lowering these energy levels can have several beneficial effects:

Improved Electron Injection: It can reduce the energy barrier for injecting electrons from the cathode into the organic material, leading to more efficient device operation. rsc.org

Enhanced Stability: A lower HOMO level makes the material more resistant to oxidation, which is a common degradation pathway and a major factor limiting the operational lifetime of organic electronic devices. rsc.org

Furthermore, theoretical studies on related molecules have shown that the introduction of both fluorine and bromine atoms can have a significant effect on charge transport properties, potentially improving both hole and electron mobility. bohrium.com By strategically incorporating this compound into polymers or molecular systems, researchers can engineer materials with optimized energy levels, enhanced charge transport, and greater stability for next-generation electronic and optoelectronic applications. rsc.org

Development of Novel Chemical Probes and Reagents for Mechanistic Studies

In the field of chemical research, particularly in medicinal chemistry and materials science, progress often relies on understanding how molecular structure relates to function or activity (structure-activity relationships, or SAR). This requires the synthesis of a series of related compounds, or analogs, where specific parts of a molecule are systematically modified. This compound is an excellent reagent for this purpose due to its distinct, differentially reactive functional groups. chemshuttle.com

The compound serves as a versatile intermediate, allowing for selective chemical modifications at multiple positions:

The Bromine Atom: As previously mentioned, it is an ideal handle for metal-catalyzed cross-coupling reactions, allowing for the attachment of a wide variety of other molecular fragments. chemshuttle.comossila.com

The Fluorine Atom: While generally less reactive than the bromine, its position ortho to the activating nitrile group could allow for its displacement via nucleophilic aromatic substitution under specific conditions.

The Nitrile Group: This group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization. ossila.com

This multifunctional nature allows chemists to use this compound as a scaffold. By sequentially or selectively reacting each functional group, researchers can build a library of complex molecules from a single starting material. Comparing the biological activities or material properties of these systematically varied analogs provides deep insight into the mechanistic basis of those activities or properties. Its role as a versatile building block thus facilitates fundamental mechanistic studies aimed at the rational design of new pharmaceuticals and functional materials. chemshuttle.com

Future Research Directions and Emerging Avenues

Exploration of Sustainable Synthetic Pathways and Catalytic Systems

The industrial synthesis of benzonitriles has traditionally relied on processes like the ammoxidation of toluene (B28343) derivatives, which are often energy-intensive. medcraveonline.comnih.gov Future research must prioritize the development of green and sustainable synthetic routes for 2-Bromo-6-fluoro-4-methylbenzonitrile and related compounds.

Key areas of investigation include:

Green Solvents and Reagents: Research into replacing hazardous reagents and high-boiling solvents is crucial. google.com The use of ionic liquids, for example, has shown promise in the synthesis of benzonitriles by acting as recyclable agents that can simplify separation processes and improve reaction yields. researchgate.netrsc.org A novel green route using a hydroxylamine-based ionic salt demonstrated 100% conversion of benzaldehyde (B42025) to benzonitrile (B105546) in 2 hours at 120°C. rsc.org

Photocatalysis: Visible-light-assisted synthesis presents an environmentally friendly alternative for producing aryl nitriles. researchgate.net Semiconductor-based photocatalytic systems, such as those using Fe(III)-doped TiO2, can facilitate the ammoxidation of alcohols to nitriles using benign materials. researchgate.net

Advanced Catalytic Systems: The development of novel catalysts is central to improving efficiency and selectivity. Low-valent transition metal oxide clusters (e.g., Ni, Co, V, Mo, W) fabricated in the pores of zeolites have shown high activity and selectivity (up to 99%) for the ammoxidation of alkylbenzenes to benzonitriles, effectively suppressing combustion side reactions. medcraveonline.com Similarly, cyanide-free methods, such as the van Leusen reaction adapted for continuous flow, offer a safer and more efficient pathway to aryl nitriles. rsc.org

| Catalytic System | Reactants | Key Advantages | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| Hydroxylamine Ionic Salt | Benzaldehyde | Green, recyclable agent, simplified separation | 100% yield | researchgate.netrsc.org |

| Transition Metal Oxides in Zeolites | Alkylbenzenes, Ammonia, Air | High selectivity, suppresses side reactions | Up to 99% selectivity | medcraveonline.com |

| Organic Photoredox Catalyst (4CzIPN) | Benzyl Alcohols/Methyl Arenes | Uses visible light, mild conditions | Varies by substrate | researchgate.net |

| TosMIC (in flow chemistry) | Ketones | Cyanide-free, rapid reaction time (1.5 min) | High yields | rsc.org |

Application of Machine Learning and Artificial Intelligence for Molecular Design and Reaction Prediction

The vastness of chemical space makes exhaustive experimental exploration impractical. rsc.org Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of molecules like this compound. chemcopilot.comscholar9.com

Future research in this area will likely focus on:

Reaction Outcome Prediction: Predicting the products and selectivity of chemical reactions is a central challenge in synthesis. digitellinc.com AI models, treating reactants and products as different "languages," can "translate" starting materials into their likely outcomes. youtube.comdrugtargetreview.com Such models have achieved over 90% accuracy in predicting the correct product for unseen complex reactions, outperforming human chemists. drugtargetreview.com For halogenated aromatic compounds, ML models can predict the reactive site for electrophilic substitution with high accuracy (90-93%), reducing the need for extensive experimental screening. digitellinc.comacs.org

Generative Molecular Design: AI can be used for the de novo design of molecules with specific desired properties. rsc.org Generative models, including variational autoencoders (VAEs) and reinforcement learning (RL), can explore chemical space to identify novel structures. acs.orgarxiv.org This approach can be applied to design derivatives of this compound with optimized binding affinities for specific biological targets or enhanced material properties. nih.gov

Accelerated R&D Cycles: By integrating AI-driven prediction and design, the traditional "design-make-test-analysis" cycle can be significantly shortened. chemcopilot.comacs.org AI platforms can suggest promising molecules, predict their synthesis routes, and prioritize experiments, leading to faster and more efficient development of new pharmaceuticals and materials. drugtargetreview.com

Investigation of Bio-Inspired Synthetic Transformations and Biocatalysis

Biocatalysis offers a highly sustainable and selective alternative to traditional chemical synthesis, operating under mild conditions and often avoiding toxic solvents. nih.gov The application of enzymes to the synthesis and modification of halogenated aromatic nitriles is a promising research frontier.

Key directions include:

Engineered Enzymes for Nitrile Synthesis: Aldoxime dehydratases (Oxd) have been successfully engineered for the scalable, cyanide-free synthesis of aromatic nitriles from readily available aldoximes. nih.govnih.gov While wild-type enzymes showed limited activity for some substituted benzaldoximes, engineered variants demonstrated significantly improved performance, enabling high-yield conversions at industrial-scale substrate concentrations. nih.gov